6-(3-Iodophenyl)-6-oxohexanoic Acid: Chemical Structure, Synthetic Methodologies, and Applications in Drug Discovery
6-(3-Iodophenyl)-6-oxohexanoic Acid: Chemical Structure, Synthetic Methodologies, and Applications in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Executive Summary
As a Senior Application Scientist, I approach the evaluation of building blocks not merely as static chemical entities, but as programmable nodes in complex synthetic and biological networks. 6-(3-Iodophenyl)-6-oxohexanoic acid (CAS: 898790-86-8) is a highly versatile bifunctional scaffold[1]. Featuring a lipophilic meta-iodophenyl head group and a flexible 6-carbon oxohexanoic acid tail, this compound serves as a critical intermediate in late-stage functionalization (LSF) and the development of targeted anti-inflammatory therapeutics.
Unlike its para-substituted analogs, the meta-iodine positioning requires specific, highly controlled synthetic methodologies to avoid regioisomer mixtures. This guide deconstructs the structural logic, physicochemical data, and self-validating synthetic protocols required to utilize this compound effectively in modern drug discovery.
Chemical Identity & Structural Logic
The utility of 6-(3-Iodophenyl)-6-oxohexanoic acid stems from its distinct structural topology, which mimics lipid-like chains while providing rigid aromatic anchoring points for protein binding.
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The Aliphatic Tail (Oxohexanoic Acid): The 6-carbon chain (O=C(O)CCCC(=O)-) acts as a flexible linker. In biological systems, this chain length is optimal for extending out of deep hydrophobic kinase pockets into solvent-exposed regions, allowing the terminal carboxylic acid to form critical salt bridges with surface residues.
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The Aromatic Head (3-Iodophenyl): The iodine atom at the 3-position (meta) serves a dual purpose. Biologically, iodine is a bulky, lipophilic bioisostere that can occupy distinct hydrophobic sub-pockets. Chemically, the aryl iodide is a highly reactive electrophile for palladium-catalyzed cross-coupling reactions, enabling rapid library generation.
Physicochemical & Structural Properties
Summarized below is the quantitative data essential for predicting the compound's behavior in both synthetic workflows and biological assays[2][3].
| Property | Value | Causality / Significance in Research |
| IUPAC Name | 6-(3-Iodophenyl)-6-oxohexanoic acid | Standardized nomenclature for regulatory filing. |
| CAS Number | 898790-86-8 | Primary identifier for inventory and compliance. |
| Molecular Formula | C₁₂H₁₃IO₃ | Dictates stoichiometry in synthetic workflows. |
| Molecular Weight | 332.134 g/mol | Ideal low-MW starting point for fragment-based design. |
| SMILES | O=C(O)CCCC(=O)c1cc(I)ccc1 | Used for in silico docking and cheminformatics. |
| LogP (Predicted) | 3.11890 | Indicates good membrane permeability (Lipinski-compliant). |
| PSA (Polar Surface Area) | 54.37 Ų | Optimal for oral bioavailability; limits BBB penetration. |
| pKa (Predicted) | 4.67 ± 0.10 | Exists predominantly as a carboxylate anion at physiological pH (7.4). |
| Boiling Point | 466.2 ± 30.0 °C | High boiling point necessitates non-distillative purification. |
Synthetic Methodologies: The Organozinc Approach
The Causality of Method Selection: Standard Friedel-Crafts acylation of iodobenzene with adipic anhydride is fundamentally flawed for synthesizing this specific molecule. Iodine is an ortho/para-directing group; thus, a direct Friedel-Crafts reaction overwhelmingly yields the para-isomer (6-(4-iodophenyl)-6-oxohexanoic acid).
To achieve strict meta-substitution, we must abandon electrophilic aromatic substitution in favor of a Negishi-type cross-coupling [4]. By pre-installing the meta relationship using 1,3-diiodobenzene and utilizing highly chemoselective organozinc reagents, we bypass directing-group limitations entirely.
Synthetic workflow for 6-(3-Iodophenyl)-6-oxohexanoic acid via Negishi-type cross-coupling.
Step-by-Step Protocol: Self-Validating Negishi Coupling
This protocol is designed as a self-validating system; each step contains built-in quality control (QC) checks to ensure reaction fidelity before proceeding.
Step 1: Preparation of Organozinc Reagent
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Procedure: To a suspension of highly reactive Rieke zinc (Zn*) in anhydrous THF at 0 °C, add 1 equivalent of 1,3-diiodobenzene dropwise. Stir for 2 hours while warming to room temperature.
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Causality: Rieke zinc allows for oxidative addition into the C-I bond at low temperatures, preventing the formation of polymeric side products. We strictly control stoichiometry to mono-metallate the diiodobenzene.
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Validation Check: Quench a 0.1 mL aliquot with D₂O and analyze via GC-MS. The presence of 1-deutero-3-iodobenzene confirms successful and selective mono-zincation.
Step 2: Palladium-Catalyzed Acylation
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Procedure: Transfer the 3-iodophenylzinc iodide solution to a flask containing ethyl 6-chloro-6-oxohexanoate (ethyl adipoyl chloride) and 5 mol% Pd(PPh₃)₄ in THF. Stir at 50 °C for 12 hours.
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Causality: We use the mono-ester mono-acid chloride rather than adipic anhydride. The acid chloride is vastly more electrophilic than the ester, ensuring the organozinc reagent attacks exclusively at the C1 position, preventing double-addition or ring-opening side reactions.
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Validation Check: TLC (Hexanes:EtOAc 8:2) should show complete consumption of the acid chloride. LC-MS must confirm the intermediate mass of the ethyl ester.
Step 3: Saponification & Isolation
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Procedure: Evaporate the THF, redissolve the crude ester in a 1:1 mixture of Ethanol/H₂O, and add 2.5 equivalents of NaOH. Stir at room temperature for 4 hours. Acidify the aqueous layer with 2M HCl to pH ~2.
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Causality: Base-catalyzed hydrolysis cleaves the ethyl ester. Acidification protonates the resulting carboxylate, drastically reducing its aqueous solubility and forcing the final product to precipitate.
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Validation Check: Filter the precipitate and analyze via ¹H-NMR. The diagnostic meta-coupling pattern (a singlet at ~8.3 ppm for the proton between the iodine and ketone) confirms the structural integrity of the final 6-(3-Iodophenyl)-6-oxohexanoic acid.
Applications in Medicinal Chemistry
Once synthesized, 6-(3-Iodophenyl)-6-oxohexanoic acid acts as a highly privileged scaffold in drug discovery, specifically targeting inflammatory signaling networks.
Late-Stage Functionalization (LSF)
The meta-iodine is a prime handle for expanding chemical space. Drug discovery teams utilize this compound in high-throughput Suzuki-Miyaura (boronic acids), Sonogashira (terminal alkynes), and Buchwald-Hartwig (amines) cross-coupling reactions to rapidly generate libraries of substituted 6-aryl-6-oxohexanoic acids without needing to rebuild the aliphatic tail.
Modulation of Inflammatory Pathways (p38 MAPK & RORγt)
Derivatives of 6-aryl-6-oxohexanoic acids are validated modulators of key inflammatory pathways[4]. Specifically, they act as inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) . The oxohexanoic tail extends out of the ATP-binding pocket, while the substituted aryl ring binds deep within the hydrophobic allosteric site, effectively halting the transcription of pro-inflammatory cytokines like TNF-α and IL-1.
Modulation of the p38 MAPK inflammatory pathway by 6-aryl-6-oxohexanoic acid derivatives.
Radiolabeling and Diagnostics
Because the compound already contains an iodine atom, it is an ideal candidate for isotopic exchange. By swapping the stable ¹²⁷I isotope for radioactive ¹²³I (SPECT imaging) or ¹²⁴I (PET imaging), researchers can directly track the in vivo biodistribution of the compound, providing crucial pharmacokinetic (PK) data during preclinical trials.
References
- NextSDS - 6-(3-IODOPHENYL)
- GlobalChemMall - China Low Price 6-(3-IODOPHENYL)
- Benchchem - A Comparative Review of 6-(Difluorophenyl)
- ChemicalBook - 6-(3-IODOPHENYL)
